N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, a morpholine ring, and a tert-butylphenyl group, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiadiazole derivatives.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Employed in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring also show antimicrobial and antifungal properties.
tert-Butylphenyl Derivatives: These compounds are known for their stability and resistance to degradation.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of the thiadiazole ring, morpholine ring, and tert-butylphenyl group. This unique structure contributes to its diverse range of applications and enhances its biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-19(2,3)15-6-4-14(5-7-15)17(23-8-10-25-11-9-23)12-20-18(24)16-13-26-22-21-16/h4-7,13,17H,8-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBKGXHSCAHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CSN=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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